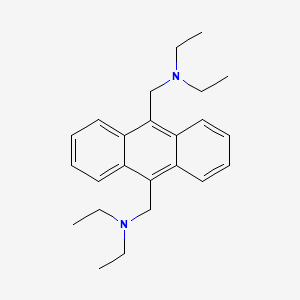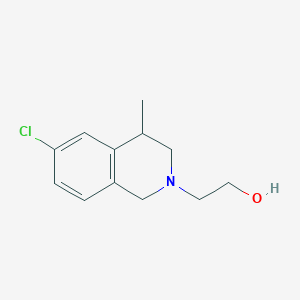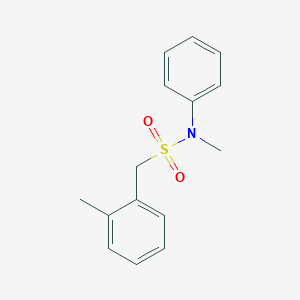![molecular formula C24H23FO4 B11111680 9-[2-(4-fluorophenyl)-2-oxoethyl]-5-methoxy-3,3-dimethyl-2,3,4,9-tetrahydro-1H-xanthen-1-one](/img/structure/B11111680.png)
9-[2-(4-fluorophenyl)-2-oxoethyl]-5-methoxy-3,3-dimethyl-2,3,4,9-tetrahydro-1H-xanthen-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-[2-(4-fluorophenyl)-2-oxoethyl]-5-methoxy-3,3-dimethyl-2,3,4,9-tetrahydro-1H-xanthen-1-one is a complex organic compound that features a xanthene core structure
Preparation Methods
The synthesis of 9-[2-(4-fluorophenyl)-2-oxoethyl]-5-methoxy-3,3-dimethyl-2,3,4,9-tetrahydro-1H-xanthen-1-one typically involves multiple steps. One common synthetic route includes the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluorobenzaldehyde and 5-methoxy-2,3-dimethyl-1H-xanthene.
Condensation Reaction: The 4-fluorobenzaldehyde undergoes a condensation reaction with 5-methoxy-2,3-dimethyl-1H-xanthene in the presence of a suitable catalyst, such as p-toluenesulfonic acid, to form the intermediate compound.
Oxidation: The intermediate compound is then subjected to oxidation using an oxidizing agent like potassium permanganate to introduce the oxoethyl group.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Chemical Reactions Analysis
9-[2-(4-fluorophenyl)-2-oxoethyl]-5-methoxy-3,3-dimethyl-2,3,4,9-tetrahydro-1H-xanthen-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the oxo group to hydroxyl groups using reducing agents such as sodium borohydride or lithium aluminum hydride.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding carboxylic acids and alcohols.
Scientific Research Applications
9-[2-(4-fluorophenyl)-2-oxoethyl]-5-methoxy-3,3-dimethyl-2,3,4,9-tetrahydro-1H-xanthen-1-one has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Materials Science: It is used in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices due to its unique photophysical properties.
Biological Studies: The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action and potential therapeutic uses.
Industrial Applications: It is explored for use in the synthesis of advanced materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 9-[2-(4-fluorophenyl)-2-oxoethyl]-5-methoxy-3,3-dimethyl-2,3,4,9-tetrahydro-1H-xanthen-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, leading to anti-inflammatory or anticancer effects. The fluorophenyl group enhances its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
9-[2-(4-fluorophenyl)-2-oxoethyl]-5-methoxy-3,3-dimethyl-2,3,4,9-tetrahydro-1H-xanthen-1-one can be compared with similar compounds such as:
2-(2-(4-fluorophenyl)-2-oxo-1-phenylethyl)-4-methyl-3-oxo-N-phenylpentanamide: This compound shares the fluorophenyl and oxoethyl groups but differs in its overall structure and applications.
4-Fluorophenylacetonitrile: While it contains the fluorophenyl group, its chemical properties and applications are distinct from the xanthene derivative.
N-Ethylpentylone: This synthetic cathinone has a different core structure but is used in similar research contexts.
Properties
Molecular Formula |
C24H23FO4 |
|---|---|
Molecular Weight |
394.4 g/mol |
IUPAC Name |
9-[2-(4-fluorophenyl)-2-oxoethyl]-5-methoxy-3,3-dimethyl-4,9-dihydro-2H-xanthen-1-one |
InChI |
InChI=1S/C24H23FO4/c1-24(2)12-19(27)22-17(11-18(26)14-7-9-15(25)10-8-14)16-5-4-6-20(28-3)23(16)29-21(22)13-24/h4-10,17H,11-13H2,1-3H3 |
InChI Key |
AGURVECRTVMSTH-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(C(C3=C(O2)C(=CC=C3)OC)CC(=O)C4=CC=C(C=C4)F)C(=O)C1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-YL)-N-({N'-[(E)-phenylmethylidene]hydrazinecarbonyl}methyl)benzenesulfonamide](/img/structure/B11111611.png)
![N'-[(1E)-1-(4-fluorophenyl)ethylidene]-2-(2,4,6-tribromo-3-chlorophenoxy)acetohydrazide](/img/structure/B11111617.png)
![N'-[(E)-(5-Bromo-2-hydroxyphenyl)methylidene]-2-[(naphthalen-2-YL)amino]acetohydrazide](/img/structure/B11111627.png)
![N-[(E)-benzylideneamino]pyridine-3-carboxamide](/img/structure/B11111633.png)

![4-Methoxy-N-(2-methoxyphenyl)-N-({N'-[(3E)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)benzene-1-sulfonamide](/img/structure/B11111641.png)
![(6E)-6-{2-[4,6-Bis(morpholin-4-YL)-1,3,5-triazin-2-YL]hydrazin-1-ylidene}hexane-1,2,3,4,5-pentol](/img/structure/B11111648.png)
![4-{(E)-[2-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)hydrazinylidene]methyl}phenyl 2-bromobenzoate](/img/structure/B11111657.png)
![3-methyl-N-[3-(morpholin-4-yl)propyl]benzamide](/img/structure/B11111662.png)
![2-[(2E)-2-(anthracen-9-ylmethylidene)hydrazinyl]-N-(2-fluorophenyl)-2-oxoacetamide](/img/structure/B11111663.png)
![1-(ethylsulfonyl)-N-[3-(pyrrolidin-1-yl)propyl]piperidine-3-carboxamide](/img/structure/B11111665.png)
![Methyl 1-[(2-fluorobenzyl)sulfonyl]piperidine-4-carboxylate](/img/structure/B11111685.png)

